Home > Products > Building Blocks P6480 > 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol - 1367949-76-5

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Catalog Number: EVT-1665640
CAS Number: 1367949-76-5
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For example:

  • A paper discussing the synthesis of dopamine D1 antagonists describes the preparation of 6-chloro-7-hydroxy-1-phenyltetrahydroisoquinoline as an analog of SCH23390 []. While this synthesis doesn't directly produce 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, it exemplifies the complexity of synthesizing related tetrahydroisoquinoline derivatives, often requiring multiple steps and specific reaction conditions.
Molecular Structure Analysis

For instance:

  • A study investigating dopamine D3-selective receptor ligands describes the use of docking studies to analyze the binding modes of analogous compounds with dopamine receptors []. This approach helps visualize the 3D conformation of the ligands within the binding pocket of the receptor and identify key structural features essential for binding. While this paper doesn't analyze 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol directly, it demonstrates the application of molecular modeling techniques to understand the structure-activity relationships of similar compounds.

7-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a precursor in synthesizing various biologically active molecules. A described synthetic route involves lithiation of 2-methylarylidene-tert-butylamines, formylation, one-pot reductive amination, and tert-butyl group removal. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. The difference lies in the bromine substitution at position 7 instead of 6 and the absence of the 7-hydroxy group. []

6-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine

  • Compound Description: This compound is synthesized via a similar pathway to 7-Bromo-1,2,3,4-tetrahydroisoquinoline, starting with lithiation of 2-methylarylidene-tert-butylamines. It's likely a precursor or intermediate in synthesizing pharmacologically active compounds. []
  • Relevance: While structurally distinct from 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, this compound is synthesized through a related pathway, suggesting potential research interest in similar heterocyclic structures. []

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

  • Compound Description: This compound serves as a key structural motif in developing dopamine D3-selective receptor ligands. Analogues containing this motif exhibit high affinity for D3 receptors and good selectivity over D1 and D2 receptors. []
  • Relevance: This compound is structurally very similar to 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, differing only in the halogen substitution at the 6 position (methoxy group instead of bromine). This difference highlights the impact of halogen substitution on D3 receptor binding affinity. []

6,7-Dihydroxy-1-phenyltetrahydroisoquinoline

  • Compound Description: This compound, part of a series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, was synthesized and assessed for D1 dopamine receptor antagonist activity. It exhibited significantly lower D1 binding affinity compared to its 6-halo analogues. []
  • Relevance: This compound is structurally related to 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, sharing the tetrahydroisoquinoline core and the 7-hydroxy substituent. The presence of a phenyl group at position 1 and the lack of bromine substitution are the main structural differences. []

6-Chloro-7-hydroxy-1-phenyltetrahydroisoquinoline

  • Compound Description: This molecule, synthesized as a D1 dopamine antagonist, demonstrated higher affinity for the D1 receptor compared to the conformationally constrained 3-chloro-2-hydroxytetrahydrodibenzoquinolizine analogue. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure and the 7-hydroxy group with 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. The key differences are the chlorine substitution at position 6 instead of bromine and the presence of a phenyl group at position 1. This comparison emphasizes the significance of halogen type and phenyl group presence for D1 receptor affinity. []

1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides

  • Compound Description: This class of compounds, particularly those with bromine or chlorine substitutions on the phenyl ring, exhibit potent inhibitory effects on phenylethanolamine N-methyltransferase (PNMT) in vitro. []
  • Relevance: While structurally distinct from 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol in terms of the sulfonanilide group at position 7, this class of compounds shares the core tetrahydroisoquinoline scaffold. The exploration of halogen substitutions (bromine and chlorine) on the phenyl ring in these molecules provides valuable insights for designing related compounds, including potential modifications to 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. []

2-(N-Substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol derivatives

  • Compound Description: This class of compounds was synthesized and evaluated for vasodilating and β-adrenergic blocking activity. They were designed as part of a research program focused on discovering new cardiovascular agents. []
  • Relevance: While not directly analogous in structure to 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, these derivatives highlight the exploration of related frameworks for biological activity, suggesting potential interest in the pharmacological properties of similar tetrahydronaphthalene and tetrahydroisoquinoline derivatives. []

Properties

CAS Number

1367949-76-5

Product Name

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinolin-7-ol

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

InChI

InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h4-5,11-12H,1-3H2

InChI Key

OQXWULPNCBFWOJ-UHFFFAOYSA-N

SMILES

C1CC2=CC(=C(C=C2NC1)O)Br

Canonical SMILES

C1CC2=CC(=C(C=C2NC1)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.